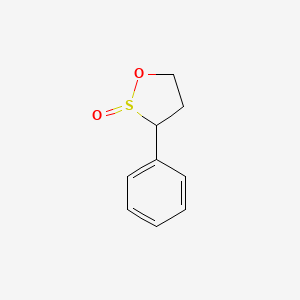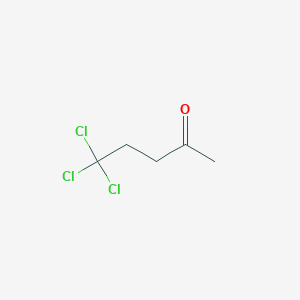![molecular formula C7H6N2OS3 B14493260 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one CAS No. 63766-94-9](/img/structure/B14493260.png)
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one is a heterocyclic compound that belongs to the class of thiazolo-thiadiazines This compound is characterized by its unique fused ring system, which includes both thiazole and thiadiazine rings
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Analyse Chemischer Reaktionen
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: The compound’s biological activities have led to investigations into its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in microbial cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused ring system but differ in the arrangement of nitrogen and sulfur atoms. They also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a thiadiazine ring. They are known for their antitumor and anti-inflammatory activities.
Imidazoles: Although structurally different, imidazoles are another class of heterocyclic compounds with significant biological activities. They are widely used in pharmaceuticals for their antifungal and anticancer properties.
Eigenschaften
CAS-Nummer |
63766-94-9 |
|---|---|
Molekularformel |
C7H6N2OS3 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
6,7-dimethyl-2-sulfanylidene-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one |
InChI |
InChI=1S/C7H6N2OS3/c1-3-4(2)12-5-8-6(11)13-7(10)9(3)5/h1-2H3 |
InChI-Schlüssel |
MCKLJTLTANFZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC(=S)SC(=O)N12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
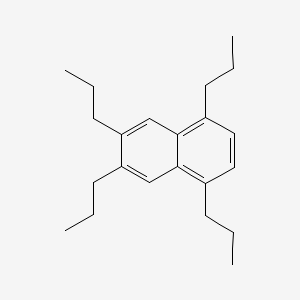
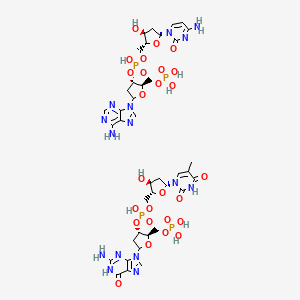
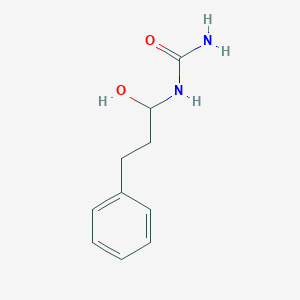
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
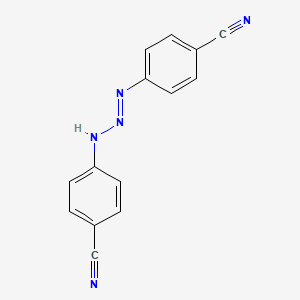
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
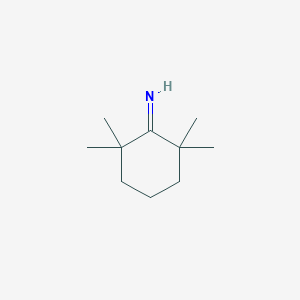
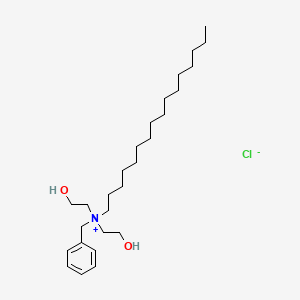
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
